1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide
Overview
Description
1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H31N3O3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,2-dimethylpropanoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide is 373.23654186 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analgesic Potential
Research has demonstrated the synthesis of several 4-arylamino-4-piperdinecarboxylic acids, aiming to develop potent analgesics by suitable substitution on nitrogen atoms. Compounds such as methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate and others were found to be significantly more potent than morphine, indicating the potential of similar compounds in pain management (P. V. Van Daele et al., 1976).
Pharmaceutical Chemistry
The synthesis of new 1H-1-pyrrolylcarboxamides with potential pharmacological interest, through acyl chlorides, showcases the versatility of piperidine derivatives in drug development. These compounds were characterized by TLC, NMR, and IR spectroscopy, highlighting the structural diversity attainable with the piperidine backbone (A. Bijev et al., 2003).
Polymer Science
Research into the synthesis of polyamides containing uracil and adenine through polycondensation of specific diamines demonstrates the application of piperidine derivatives in creating polymers with potential bioactivity or specific interaction capabilities, such as DNA mimicry or interaction (M. Hattori et al., 1979).
CO2 Capture
The investigation of carbon dioxide (CO2) equilibrium solubility in novel tertiary amines, including piperidine derivatives, shows the potential of these compounds in environmental applications such as CO2 capture and sequestration, contributing to efforts to mitigate climate change impacts (Helei Liu et al., 2019).
Advanced Materials
The synthesis and characterization of polyamides containing pendant pentadecyl chains, starting from specific piperidine derivatives, indicate the utility of these compounds in the development of new materials with enhanced solubility and thermal stability, important for various industrial applications (A. S. More et al., 2010).
Properties
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-5-12-22-19(26)16-8-6-7-9-17(16)23-18(25)15-10-13-24(14-11-15)20(27)21(2,3)4/h6-9,15H,5,10-14H2,1-4H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLLCPFIAOVHPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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